10-Deacetyltaxol
Overview
Description
Synthesis Analysis
The synthesis of 10-Deacetyltaxol and its analogues has been a focus of research to improve Taxol production. Li et al. (2017) reported enhancing the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) towards 10-Deacetyltaxol, facilitating an environmentally friendly alternative for Taxol production from its abundant analogue (Li et al., 2017). Rao et al. (1995) synthesized 10-Deacetylpaclitaxel, demonstrating its conversion to paclitaxel and investigating the activity of its esters, further indicating the synthetic versatility and potential of 10-Deacetyltaxol derivatives (Rao et al., 1995).
Molecular Structure Analysis
Understanding the molecular structure of 10-Deacetyltaxol is crucial for synthesizing Taxol and its derivatives. The structure of 10-Deacetyltaxol and related compounds has been analyzed to facilitate synthetic strategies aimed at producing Taxol. Harper et al. (2001) provided insights into the crystal structure of 10-Deacetylbaccatin III, highlighting its molecular interactions and structural similarities and differences with Taxol and docetaxel, which aids in the understanding of its chemical behavior and synthesis potential (Harper et al., 2001).
Chemical Reactions and Properties
Chemical modification of 10-Deacetyltaxol is a key step in the semi-synthesis of Taxol. The enzymatic acetylation of 10-Deacetylbaccatin III to baccatin III, a precursor of Taxol, illustrates the specific chemical reactions that 10-Deacetyltaxol undergoes in the biosynthesis pathway. Zocher et al. (1996) described the cell-free acetylation of 10-Deacetylbaccatin III in crude extracts from roots of Taxus baccata, highlighting the specificity of the reaction towards the 10-hydroxyl group of the taxane ring, which is fundamental in the conversion process to Taxol (Zocher et al., 1996).
Physical Properties Analysis
The study of the physical properties of 10-Deacetyltaxol, such as solubility, melting point, and crystalline structure, is essential for its purification, characterization, and modification processes. Harper et al. (2001) detailed the crystal structure of 10-Deacetylbaccatin III, providing valuable information on its physical properties that are critical for the development of Taxol production methodologies (Harper et al., 2001).
Chemical Properties Analysis
The chemical properties of 10-Deacetyltaxol, such as reactivity, stability, and chemical transformations, underpin its role in Taxol synthesis. Understanding these properties is vital for optimizing the conditions under which 10-Deacetyltaxol can be converted into Taxol or its derivatives efficiently and with high yield. The enzymatic reactions involving 10-Deacetyltaxol, as explored by Zocher et al. (1996), demonstrate the compound's chemical behavior and its potential in Taxol biosynthesis pathways (Zocher et al., 1996).
Scientific Research Applications
1. Biocatalysis and Semi-Synthesis of Paclitaxel
- Application Summary: The yew tree produces abundant 7-β-xylosyl-10-deacetyltaxol, which can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel . This process is used to address the worldwide shortage of paclitaxel, an important anticancer drug .
- Methods and Procedures: The bioconversion process involves the use of a recombinant yeast with a glycoside hydrolase gene from Lentinula edodes . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation .
- Results and Outcomes: A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .
2. Taxol Production
- Application Summary: 10-deacetyltaxol can be used for the chemical semi-synthesis of Taxol by acetylation at the C10 position . This process is used to produce Taxol, a well-known anticancer drug, from an abundant analogue .
- Methods and Procedures: The catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol, was improved to generate Taxol using mutagenesis . A double DBAT mutant (DBATG38R/F301V) with a catalytic efficiency approximately six times higher than that of the wild-type was generated .
- Results and Outcomes: This approach combined with a b-xylosidase obtained an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64 mg ml 1 Taxol in 50 ml at 15 h .
3. Microtubule Stabilization
- Application Summary: 10-Deacetyltaxol is a taxane derivative that promotes the polymerization of tubulin and inhibits the depolymerization of microtubules induced by cold or by calcium ions in vitro . This process is used to study cell division and other microtubule-related processes .
- Methods and Procedures: The application of 10-Deacetyltaxol involves treating cells with the compound and observing the effects on microtubule dynamics . The specific procedures can vary depending on the experimental setup .
- Results and Outcomes: 10-Deacetyltaxol has been shown to exhibit cytotoxicity in human glial and neuroblastoma cell lines .
4. Environmentally Friendly Taxol Production
- Application Summary: The natural concentration of the anticancer drug Taxol is about 0.02% in yew trees, whereas that of its analogue 7-β-xylosyl-10-deacetyltaxol is up to 0.5% . While this compound is not an intermediate in Taxol biosynthetic route, it can be converted into Taxol by de-glycosylation and acetylation .
- Methods and Procedures: The approach involves improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol to generate Taxol using mutagenesis . A double DBAT mutant (DBATG38R/F301V) with a catalytic efficiency approximately six times higher than that of the wild-type was generated .
- Results and Outcomes: This approach combined with a b-xylosidase obtained an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64 mg ml 1 Taxol in 50 ml at 15 h . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .
5. Pilot Scale Biocatalysis
- Application Summary: The yew tree produces abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel . This process is used to address the worldwide shortage of this important anticancer drug .
- Methods and Procedures: The bioconversion process involves the use of a recombinant yeast with a glycoside hydrolase gene from Lentinula edodes . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation .
- Results and Outcomes: A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .
6. Environmentally Friendly Taxol Production
- Application Summary: The natural concentration of the anticancer drug Taxol is about 0.02% in yew trees, whereas that of its analogue 7-β-xylosyl-10-deacetyltaxol is up to 0.5% . While this compound is not an intermediate in Taxol biosynthetic route, it can be converted into Taxol by de-glycosylation and acetylation .
- Methods and Procedures: The approach involves improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol to generate Taxol using mutagenesis . A double DBAT mutant (DBATG38R/F301V) with a catalytic efficiency approximately six times higher than that of the wild-type was generated .
- Results and Outcomes: This approach combined with a b-xylosidase obtained an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64 mg ml 1 Taxol in 50 ml at 15 h . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVGQKNNUHXIP-MHHARFCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999763 | |
Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Deacetyltaxol | |
CAS RN |
78432-77-6 | |
Record name | 10-Deacetyltaxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78432-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetyltaxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78432-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-DEACETYLPACLITAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77R96LJLK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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